
N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide
Overview
Description
Chemical Identity: N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (IUPAC name) is a synthetic cannabinoid receptor agonist (SCRA) commonly referred to as NNEI or MN-24 . Its structure comprises an indole core substituted with a pentyl chain at the 1-position and a naphthalen-1-yl carboxamide group at the 3-position (Figure 1). It was first reported as a controlled substance in Europe in 2012 and has since been identified in numerous synthetic drug seizures globally.
Pharmacological Role: NNEI acts as a full agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-THC but with higher potency due to structural modifications . Its primary recreational use and legal status as a controlled substance underscore its relevance in forensic and clinical toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects by acting as an agonist at cannabinoid receptors. It binds to cannabinoid type 1 and type 2 receptors with high affinity, leading to the activation of these receptors. This activation modulates various signaling pathways, resulting in the compound’s psychoactive and physiological effects . The compound’s mechanism of action involves the inhibition of neurotransmitter release and modulation of inflammatory processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues: Core Modifications and Substituents
The following table highlights key structural analogs of NNEI, emphasizing variations in the indole/indazole core, alkyl chain length, and substituent groups:
Key Observations :
- Fluorinated Chains : 5F-MN-24 introduces a fluorine atom at the terminal pentyl position, enhancing metabolic resistance and potency .
- Core Substitution : Replacement of indole with indazole (e.g., AB-PINACA) increases CB1 receptor binding efficacy due to nitrogen positioning .
- Bulky Substituents : APICA’s adamantane group reduces water solubility but extends half-life via slower hepatic clearance .
Pharmacological Data Comparison
The table below summarizes receptor binding affinities (Ki values) and functional activities of NNEI and analogs:
Functional Insights :
- Potency : Fluorination (5F-MN-24) and indazole cores (AB-PINACA) enhance potency, with EC50 values 50–70% lower than NNEI .
- Metabolism : Fluorinated analogs resist cytochrome P450 oxidation, prolonging half-life and increasing overdose risks .
Legal and Forensic Considerations
NNEI and its analogs are frequently modified to circumvent drug laws. For example:
- Positional Isomerism : The 2-naphthyl isomer of NNEI () was marketed as a "legal alternative" but exhibits reduced activity .
- Fluorination : 5F-MN-24’s emergence followed NNEI’s scheduling, demonstrating manufacturers’ evasion tactics .
- Global Controls : NNEI is listed under Schedule I in the U.S., China, and the EU, while newer analogs like AB-PINACA face rapid regulatory responses .
Biological Activity
N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.
Chemical Structure and Synthesis
NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.
Cannabinoid Receptor Activity
NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:
- CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .
- CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .
The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.
Psychoactive Properties
NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.
Case Studies
One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .
Comparative Analysis with Other Cannabinoids
To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:
Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Psychoactive Effects |
---|---|---|---|
This compound (NNEI) | 16 - 43 | 29 - 216 | Yes |
JWH-018 | 40 | 100 | Yes |
CP55940 | 0.5 | 10 | Yes |
This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, and what reaction conditions yield the highest purity?
- Methodology : Multi-step synthesis typically involves coupling indole-3-carboxylic acid derivatives with naphthalen-1-amine precursors. Key steps include:
- Use of coupling agents like TBTU or DCC to facilitate amide bond formation (e.g., similar to indole-2-carboxamide synthesis in ).
- Optimization of solvent systems (e.g., DMF or dichloromethane) and reaction times (24–48 hours) to minimize side products.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., pentyl chain at N1, naphthylamide at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., molecular formula CHNO, exact mass 356.1889) .
- FT-IR : Identification of carboxamide C=O stretches (~1650 cm) and aromatic C-H bending .
Q. How does the compound’s solubility and stability affect experimental design?
- Methodology :
- Solubility testing in polar (DMSO, methanol) and non-polar solvents (hexane) to determine optimal dissolution for bioassays.
- Stability assessment under varying pH (e.g., simulated gastric fluid) and light exposure using HPLC-UV to track degradation products .
Advanced Research Questions
Q. What metabolic pathways are observed for this compound in human hepatocyte models?
- Methodology :
- Incubate with cryopreserved human hepatocytes (10 µM, 3 hours) and analyze metabolites via LC-HRMS.
- Primary pathways include:
- Hydroxylation : Adamantane or pentyl chain oxidation (e.g., monohydroxy metabolites).
- Dealkylation : Cleavage of the pentyl chain.
- Phase II metabolism : Glucuronidation of hydroxylated metabolites .
Q. How can researchers resolve contradictory bioactivity data between this compound and its fluorinated analogs (e.g., 5F-MN-24)?
- Methodology :
- Comparative SAR Studies : Test binding affinity at cannabinoid receptors (CB1/CB2) using radioligand displacement assays.
- Molecular Docking : Analyze fluorinated vs. non-fluorinated analogs’ interactions with receptor pockets (e.g., fluoropentyl chain enhancing lipid bilayer penetration) .
- Metabolic Stability Assays : Compare intrinsic clearance (CL) in human liver microsomes (e.g., STS-135 has CL = 208.8 mL/min/kg) .
Q. What strategies mitigate interference from structural analogs (e.g., APICA) in analytical workflows?
- Methodology :
- Chromatographic Separation : Use UPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- MS/MS Fragmentation : Monitor unique product ions (e.g., m/z 356 → 299 for MN-24 vs. m/z 368 → 311 for 5F-MN-24) .
Q. How do regulatory classifications impact preclinical research protocols?
- Methodology :
- Verify legal status in jurisdiction-specific controlled substance acts (e.g., MN-24 listed in West Virginia Code Section 60a-2-204).
- Implement DEA-compliant storage (locked cabinets, access logs) and disposal protocols for Schedule I analogs .
Q. Key Challenges & Solutions
Properties
IUPAC Name |
N-naphthalen-1-yl-1-pentylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQNKRMTGVYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716467 | |
Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-11-3 | |
Record name | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MN-24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MN-24 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.